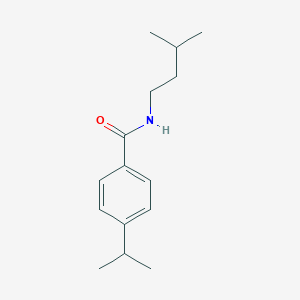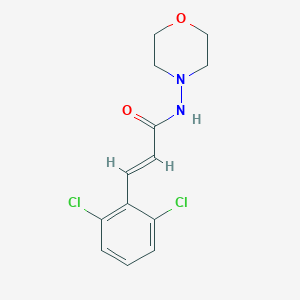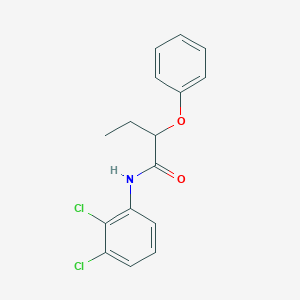
N-(3-methylbutyl)-4-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbutyl)-4-(propan-2-yl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a 3-methylbutyl group and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-4-(propan-2-yl)benzamide typically involves the reaction of 4-(propan-2-yl)benzoic acid with 3-methylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane (DCM) to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(3-methylbutyl)-4-(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
N-(3-methylbutyl)-4-(propan-2-yl)benzamide can be compared with other similar compounds, such as:
N-(3-methylbutyl)-3-(propan-2-yl)aniline: Similar structure but with an aniline core instead of a benzamide core.
N-(3-methylbutyl)-2-{[3-(propan-2-yl)phenyl]amino}propanamide: Similar structure but with an additional propanamide group.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35g/mol |
IUPAC Name |
N-(3-methylbutyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C15H23NO/c1-11(2)9-10-16-15(17)14-7-5-13(6-8-14)12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H,16,17) |
InChI Key |
DCRIKMXONXGWFY-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)C(C)C |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-1-methyl-N'-[4-(methylanilino)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B457345.png)
![Methyl 4-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B457346.png)

![N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}CYCLOPROPANECARBOXAMIDE](/img/structure/B457349.png)
![3-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B457352.png)
![Dimethyl 2-{[3-(2,6-dichlorophenyl)acryloyl]amino}terephthalate](/img/structure/B457353.png)
![N-[2-(3-chlorophenyl)ethyl]-2-fluorobenzamide](/img/structure/B457355.png)
![Methyl 2-[(4-ethoxybenzoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B457357.png)
![Methyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B457358.png)
![Methyl 2-[(2,6-dichlorobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457361.png)
![1-[3-(2,4-dichlorophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B457363.png)
![3-(2-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B457365.png)
![2-(3-methylphenyl)-N-{3,3,5-trimethyl-5-[({[2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)methyl]cyclohexyl}-4-quinolinecarboxamide](/img/structure/B457367.png)
